1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

Catalog No.
S15593814
CAS No.
M.F
C22H34N2O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-y...

Product Name

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H34N2O2/c1-18-9-10-21(16-19(18)2)26-17-22(25)24-14-7-4-8-20(24)11-15-23-12-5-3-6-13-23/h9-10,16,20H,3-8,11-15,17H2,1-2H3

InChI Key

KGKHXIUGGJNXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCC3)C

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups. The compound features a piperidine backbone, which is a six-membered ring containing nitrogen, and is substituted with a phenoxyacetyl group. This specific arrangement contributes to its potential biological activity and therapeutic applications.

The chemical reactivity of 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can be attributed to the presence of various functional groups. Common reactions that may involve this compound include:

  • Acylation: The acetyl group can participate in acylation reactions, which may modify its reactivity or lead to the formation of derivatives.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions, allowing for the introduction of additional substituents.
  • Hydrolysis: Under acidic or basic conditions, the acetyl group may undergo hydrolysis, leading to the formation of the corresponding phenol and amine.

Research indicates that compounds similar to 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine exhibit significant biological activities, particularly in pharmacology. This compound may possess:

  • Antidiabetic Properties: Studies have shown that piperidine derivatives can exhibit inhibitory activity against enzymes like α-glucosidase, which is crucial in managing blood glucose levels .
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The synthesis of 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves several steps:

  • Formation of the Phenoxyacetyl Group: The initial step may involve the reaction of 3,4-dimethylphenol with an acylating agent (such as acetic anhydride) to form the phenoxyacetyl derivative.
  • Piperidine Substitution: The next step involves introducing the piperidinyl moiety through nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing new drugs targeting metabolic disorders or neurological conditions.
  • Research Tools: It can be used in studies aimed at understanding piperidine derivatives' mechanisms of action and their interactions with biological targets.

Interaction studies involving 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine focus on its binding affinity and efficacy against specific receptors or enzymes:

  • Enzyme Inhibition: Investigations into its ability to inhibit α-glucosidase or other relevant enzymes are crucial for assessing its antidiabetic potential.
  • Receptor Binding: Studies may also evaluate its interaction with neurotransmitter receptors to explore possible neuropharmacological effects.

Similar Compounds

Several compounds share structural similarities with 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-{[2-(2,4-Dimethoxyphenyl)-acetyl]-piperidin-4-yl}Contains a piperidine ring and methoxy groupsPotential antidiabetic effects
AlvimopanA piperidine derivative with distinct substituentsUsed for opioid-induced constipation
EszopicloneA piperazine derivative with sedative propertiesApproved for insomnia treatment

These compounds highlight the diversity within piperidine derivatives while showcasing the unique aspects of 1-[(3,4-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine in terms of its specific substitutions and potential applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

358.262028332 g/mol

Monoisotopic Mass

358.262028332 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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